1-Cyclopropylpyrrolidin-3-amine dihydrochloride
CAS No.: 2098058-41-2
Cat. No.: VC2894369
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098058-41-2 |
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Molecular Formula | C7H16Cl2N2 |
Molecular Weight | 199.12 g/mol |
IUPAC Name | 1-cyclopropylpyrrolidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H14N2.2ClH/c8-6-3-4-9(5-6)7-1-2-7;;/h6-7H,1-5,8H2;2*1H |
Standard InChI Key | KZLUHJOWYCWZHU-UHFFFAOYSA-N |
SMILES | C1CC1N2CCC(C2)N.Cl.Cl |
Canonical SMILES | C1CC1N2CCC(C2)N.Cl.Cl |
Introduction
Structural Characteristics and Physical Properties
1-Cyclopropylpyrrolidin-3-amine dihydrochloride is the dihydrochloride salt of 1-cyclopropylpyrrolidin-3-amine. The parent compound (free base) has a molecular formula of C7H14N2 with a molecular weight of 126.2 g/mol. When converted to the dihydrochloride salt, two HCl molecules are added to the structure, resulting in an estimated molecular weight of approximately 199.12 g/mol.
Molecular Structure
The basic structure consists of a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with an amine group at the 3-position and a cyclopropyl group attached to the nitrogen at position 1. The dihydrochloride form features protonation at both nitrogen atoms, with chloride counterions.
Chemical Identifiers
The base compound 1-cyclopropylpyrrolidin-3-amine is identified by the following:
Identifier | Value |
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CAS Number | 936221-78-2 |
IUPAC Name | 1-cyclopropylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2 |
Standard InChIKey | PISMTKYGUDKXTE-UHFFFAOYSA-N |
SMILES | C1CC1N2CCC(C2)N |
PubChem Compound ID | 43315358 |
Synthesis Methodologies
Scalable Synthesis Methods
Patent information describes scalable synthetic methods for optically active 1-cyclopropylalkyl-1-amines, which may be adapted for the synthesis of structurally related compounds . These methods typically involve:
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Reaction of cyclopropyl ketones with chiral amines
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Reduction with reagents such as NaBH4 or LiBH4
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Catalytic hydrogenation using palladium catalysts
The general reaction conditions involve:
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Solvents: THF, ethanol, or mixtures thereof
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Catalysts: Lewis acids such as Ti(OiPr)4
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Reducing agents: NaBH4 or LiBH4 in suitable solvents
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Hydrogenation catalysts: Pd/C or Pd(OH)2/C under hydrogen atmosphere
Salt Formation
The dihydrochloride salt can be prepared from the free base by treatment with hydrogen chloride in appropriate solvents. Common methods include:
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Bubbling HCl gas through an ethereal solution of the free base
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Addition of concentrated HCl to a solution of the free base
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Use of anhydrous HCl in organic solvents
Current Research Status and Future Directions
Research Gaps
The current literature shows limited specific information about 1-cyclopropylpyrrolidin-3-amine dihydrochloride, indicating potential research opportunities:
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Comprehensive characterization of physicochemical properties
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Development of optimized synthetic routes
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Exploration of biological activities and structure-activity relationships
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Investigation of potential applications beyond current documented uses
Computational Studies
Molecular modeling and computational chemistry approaches could provide valuable insights into:
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Predicted binding modes with potential biological targets
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Structure-based design of derivatives with enhanced properties
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Quantum mechanical calculations to understand reactivity and stability
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